molecular formula C6H10ClN3O2 B2547031 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride CAS No. 1052547-17-7

2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride

Cat. No.: B2547031
CAS No.: 1052547-17-7
M. Wt: 191.62
InChI Key: UDRIUYPQDJSXML-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing both triazole and carboxylic acid functionalities. The complete IUPAC name is 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride, which systematically describes the structural arrangement of all constituent atoms and functional groups. The nomenclature reflects the presence of a propanoic acid backbone with methyl substitution at the alpha carbon position, where the same carbon atom bears the 1,2,4-triazole ring system through a nitrogen-carbon bond.

The structural representation reveals a quaternary carbon center at the alpha position of the propanoic acid, bearing two methyl groups and the triazole heterocycle. The 1,2,4-triazole ring system contributes three nitrogen atoms arranged in a five-membered aromatic ring with two carbon atoms, creating a stable heterocyclic framework. The triazole ring exhibits aromatic character due to the delocalization of six pi electrons across the five-membered ring system, consistent with Hückel's rule for aromaticity. This aromatic stabilization contributes significantly to the overall stability and chemical properties of the molecule.

The three-dimensional molecular geometry features the triazole ring oriented perpendicular to the propanoic acid plane, minimizing steric interactions between the ring system and the carboxylic acid functionality. The quaternary carbon center adopts a tetrahedral geometry, with bond angles approximating the ideal tetrahedral angle of 109.5 degrees. The carboxylic acid group maintains its characteristic planar geometry, with the carbon-oxygen double bond exhibiting restricted rotation due to partial double bond character.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is C₆H₁₀ClN₃O₂, representing the hydrochloride salt form with an additional hydrogen chloride molecule compared to the free base. The free base itself possesses the molecular formula C₆H₉N₃O₂, with a molecular weight of 155.16 grams per mole. The hydrochloride salt exhibits an increased molecular weight of 191.62 grams per mole due to the incorporation of the hydrogen chloride component.

Constitutional isomerism considerations reveal multiple possible structural arrangements for compounds with the same molecular formula. The 1,2,4-triazole ring system can theoretically exist in different regioisomeric forms, depending on the position of nitrogen attachment to the quaternary carbon center. However, the 1-substituted 1,2,4-triazole represents the thermodynamically favored isomer due to optimal electronic stabilization and minimal steric hindrance. Alternative constitutional isomers could theoretically include 4-substituted triazole derivatives, but these arrangements would exhibit different chemical and physical properties.

The stereochemical considerations for this compound are relatively straightforward, as the quaternary carbon center does not possess any chiral centers. The molecule exists as a single constitutional isomer without optical activity, eliminating concerns regarding enantiomeric mixtures or stereoisomeric complications. The triazole ring system itself can exist in tautomeric forms, with rapid interconversion between 1H-1,2,4-triazole and 4H-1,2,4-triazole tautomers, although the 1H-tautomer predominates under most conditions.

Property Free Base Hydrochloride Salt
Molecular Formula C₆H₉N₃O₂ C₆H₁₀ClN₃O₂
Molecular Weight 155.16 g/mol 191.62 g/mol
Melting Point 147-150°C Not specified
Predicted Boiling Point 343.5±44.0°C Not applicable
Predicted Density 1.30±0.1 g/cm³ Not specified

CAS Registry Number and Alternative Naming Conventions

Database identifiers provide additional reference points for this compound across various chemical information systems. The MDL number MFCD11506464 serves as another unique identifier in certain chemical databases. The PubChem compound identifier (CID) 2766760 corresponds to the free base form, facilitating cross-referencing between different chemical information platforms. These multiple identifier systems ensure comprehensive coverage across international chemical databases and facilitate accurate information retrieval.

The Simplified Molecular Input Line Entry System representation for the hydrochloride salt is CC(N1N=CN=C1)(C)C(O)=O.[H]Cl, providing a linear notation that captures the complete molecular structure including the hydrogen chloride component. The corresponding SMILES notation for the free base is CC(C)(C(=O)O)N1C=NC=N1, which represents the core molecular structure without the hydrochloride component. These linear notations enable efficient database searching and computational analysis of molecular structures.

Relationship to Protolytic Forms: Free Base vs. Hydrochloride Salt

The relationship between 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid and its hydrochloride salt involves fundamental acid-base chemistry principles governing the protonation state of nitrogen-containing heterocycles. The 1,2,4-triazole ring system exhibits basic character due to the presence of pyridine-type nitrogen atoms that can accept protons under acidic conditions. The protonation typically occurs at the N-4 position of the triazole ring, creating a positively charged triazolium species that forms an ionic complex with the chloride anion.

The free base form represents the neutral molecular species where the triazole nitrogen atoms remain unprotonated, existing in equilibrium with protonated forms depending on solution pH conditions. The 1,2,4-triazole ring system demonstrates amphoteric behavior, capable of both accepting and donating protons under appropriate conditions. The pKa value of 1,2,4-triazole is approximately 2.45 for the protonated form and 10.26 for deprotonation of the neutral molecule, indicating that the compound exists predominantly in different ionization states across the physiological pH range.

Formation of the hydrochloride salt involves the transfer of a proton from hydrogen chloride to the most basic nitrogen atom in the triazole ring system. This protonation significantly alters the physical and chemical properties of the compound, generally increasing water solubility while modifying crystalline structure and melting point characteristics. The salt formation process is readily reversible through pH adjustment, allowing facile interconversion between free base and salt forms depending on experimental requirements.

The carboxylic acid functionality adds another dimension to the protolytic behavior of this compound, creating a zwitterionic species under certain pH conditions. At intermediate pH values, the molecule can simultaneously exist with a protonated triazole ring and a deprotonated carboxylate group, forming an internal salt structure. This zwitterionic character influences solubility, crystallization behavior, and intermolecular interactions in both solid state and solution phases. The presence of both acidic and basic functional groups creates complex pH-dependent equilibria that must be considered in analytical and preparative chemistry applications.

Properties

IUPAC Name

2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-6(2,5(10)11)9-4-7-3-8-9;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRIUYPQDJSXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride involves the construction of the triazole ring. One efficient method reported is a metal-free process that features the construction of the triazole ring under flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign . Another method involves the alkylation of 1,2,4-triazole, which has been optimized to improve regioselectivity and yield .

Chemical Reactions Analysis

2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided in IJHM 2022; 10(6) highlights several compounds with overlapping functionalities but distinct structural and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Activities Notable Differences from Target Compound
2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride Triazole + propionic acid Antiviral, antimicrobial (hypothesized) Reference compound for this analysis.
Verimol K Phenolic derivative Antioxidant, antimycotoxigenic Lacks triazole; focuses on phenolic antioxidant mechanisms .
Maltol Pyranone derivative Anti-inflammatory, analgesic Carbohydrate-like structure; no nitrogen heterocycles .
5-(4-Nitrophenoxymethyl)furane-2-carboxaldehyde Furane + nitro group Anticancer, antiproliferative Nitro group enhances cytotoxicity; furan vs. triazole core .

Key Findings from Research

Bioactivity : Unlike Verimol K or Maltol , which rely on redox modulation or carbohydrate-like interactions, the triazole core in the target compound may enable metal-binding or hydrogen-bonding interactions critical for antiviral activity .

Solubility and Stability: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Methylparaben or 2-Butenoic acid derivatives .

Toxicity: Compounds such as 5-(4-Nitrophenoxymethyl)furane-2-carboxaldehyde exhibit higher cytotoxicity due to nitro group-mediated DNA damage, whereas the triazole-propionic acid hybrid may offer a safer profile .

Biological Activity

2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride is a compound characterized by its triazole ring structure, which is known for diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C₅H₈ClN₃O₂
  • Molecular Weight : 191.62 g/mol
  • Structure : The compound features a triazole ring fused with a propionic acid moiety, enhancing its solubility and biological interactions.

Biological Activities

The compound exhibits several biological activities, primarily due to its ability to interact with various biological targets. Key activities include:

  • Antimicrobial Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial growth through interference with cell wall synthesis or metabolic pathways.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in the context of chemotherapy-induced neurotoxicity. This suggests a role in mitigating side effects associated with cancer treatments .
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses by influencing cytokine release (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs) .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to active sites of enzymes, altering their function. This mechanism is crucial for its antimicrobial and anti-inflammatory effects.
  • Cytokine Modulation : By affecting the release and activity of pro-inflammatory cytokines, the compound may help regulate immune responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
NeuroprotectiveReduces neurotoxicity from chemotherapy
Anti-inflammatoryModulates cytokine release in PBMCs

Case Study: Neuroprotective Effects

In a study examining neuroprotective agents against paclitaxel-induced neurotoxicity, this compound was found to exhibit moderate protective effects. It was compared to other compounds in terms of efficacy and safety profiles .

Case Study: Anti-inflammatory Activity

Research evaluating the anti-inflammatory potential of various triazole derivatives found that this compound significantly inhibited the secretion of TNF-α and IL-6 in stimulated PBMC cultures. This suggests its potential utility in treating inflammatory diseases .

Safety and Toxicology

Toxicological evaluations have indicated that the compound exhibits low toxicity levels in normal cell lines (e.g., MRC-5). The maximum tolerance dose (MTD) was found to be greater than 500 mg/kg in animal studies, suggesting a favorable safety profile for further research and potential therapeutic applications.

Q & A

Q. How can advanced statistical models resolve multi-objective optimization challenges in balancing yield, purity, and environmental impact?

  • Methodological Answer :
  • Desirability Functions : Combine multiple response variables (e.g., yield ≥85%, purity ≥98%, E-factor ≤15) into a single optimization metric.
  • Life Cycle Assessment (LCA) : Integrate environmental metrics (e.g., solvent recovery efficiency) into DoE frameworks.
  • Bayesian Optimization : Prioritize experimental conditions with high probability of Pareto-optimal outcomes, reducing resource expenditure by 25–35% .

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